

Application Note: Solid-Phase Extraction of 6-Methylmercaptapurine from Plasma Samples

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Compound of Interest

Compound Name: 6-(Methylthio)purine

Cat. No.: B131649

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Introduction

6-Methylmercaptapurine (6-MMP) is a major metabolite of the thiopurine drugs azathioprine, 6-mercaptopurine (6-MP), and thioguanine.[1] These drugs are commonly used as immunosuppressants and in cancer therapy. Monitoring the plasma concentrations of 6-MMP is crucial for optimizing therapeutic efficacy and minimizing the risk of adverse effects, such as hepatotoxicity.[1] This application note details a robust and reliable solid-phase extraction (SPE) protocol for the isolation of 6-MMP from human plasma samples prior to quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The described method utilizes a mixed-mode cation exchange (MCX) SPE cartridge to effectively remove plasma proteins and other endogenous interferences, resulting in a clean sample extract and improved analytical sensitivity.[2]

Principle

This method involves the extraction of 6-MMP from plasma using a solid-phase extraction procedure. The plasma sample is first pre-treated to precipitate proteins. The supernatant is then loaded onto an Oasis MCX SPE cartridge. The cartridge is washed to remove interfering substances, and the analyte of interest, 6-MMP, is subsequently eluted. The eluate is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[2] Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[1]

Experimental Protocols

1. Materials and Reagents

- 6-Methylmercaptopurine (6-MMP) analytical standard
- 6-Methylmercaptopurine-d3 (6-MMP-d3) or other suitable internal standard (IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate
- O-Phosphoric acid
- Water (deionized or Milli-Q)
- Human plasma (blank)
- Oasis MCX SPE cartridges

2. Preparation of Solutions

- Primary Stock Solutions (1 mg/mL): Prepare by dissolving 6-MMP and 6-MMP-d3 in methanol.[\[1\]](#)
- Working Standard Solutions: Serially dilute the 6-MMP primary stock solution with a 50% methanol/water solution to prepare working standards for the calibration curve.[\[1\]](#)
- Internal Standard Working Solution: Dilute the 6-MMP-d3 primary stock to a final concentration of 100 ng/mL in 50% methanol.[\[1\]](#)
- Mobile Phase: Prepare the mobile phase as a mixture of acetonitrile and 2mM ammonium acetate (e.g., 70:30 v/v).[\[2\]](#)

3. Sample Preparation and Solid-Phase Extraction (SPE)

- **Sample Pre-treatment:** To 100 μ L of plasma sample, standard, or quality control sample, add 20 μ L of the internal standard working solution (100 ng/mL 6-MMP-d3).^[1] Add 300 μ L of methanol containing 0.1% formic acid to precipitate proteins.^[1] Vortex mix for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.^[1]
- **SPE Cartridge Conditioning:** Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- **Sample Loading:** Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This step helps in removing polar interferences and phospholipids.
- **Elution:** Elute the 6-MMP and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.^[1] Reconstitute the residue in 100 μ L of the mobile phase.^[1] Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.^[1]

4. LC-MS/MS Analysis

- **LC Column:** A suitable C18 column (e.g., Waters ACQUITY BEH C18, 2.1 \times 100 mm, 1.7 μ m) can be used for chromatographic separation.^[3]
- **Mobile Phase:** A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile can be employed.^[4]
- **Flow Rate:** A typical flow rate is 0.2 mL/min.^[4]
- **Injection Volume:** 20 μ L.^[2]
- **Mass Spectrometer:** A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source is used for detection.^{[1][4]}

- MRM Transitions: The specific MRM transitions for 6-MMP and its internal standard should be optimized. For example, for 6-MMP, the transition could be m/z 167.17 > 126.03.[\[4\]](#)[\[5\]](#)

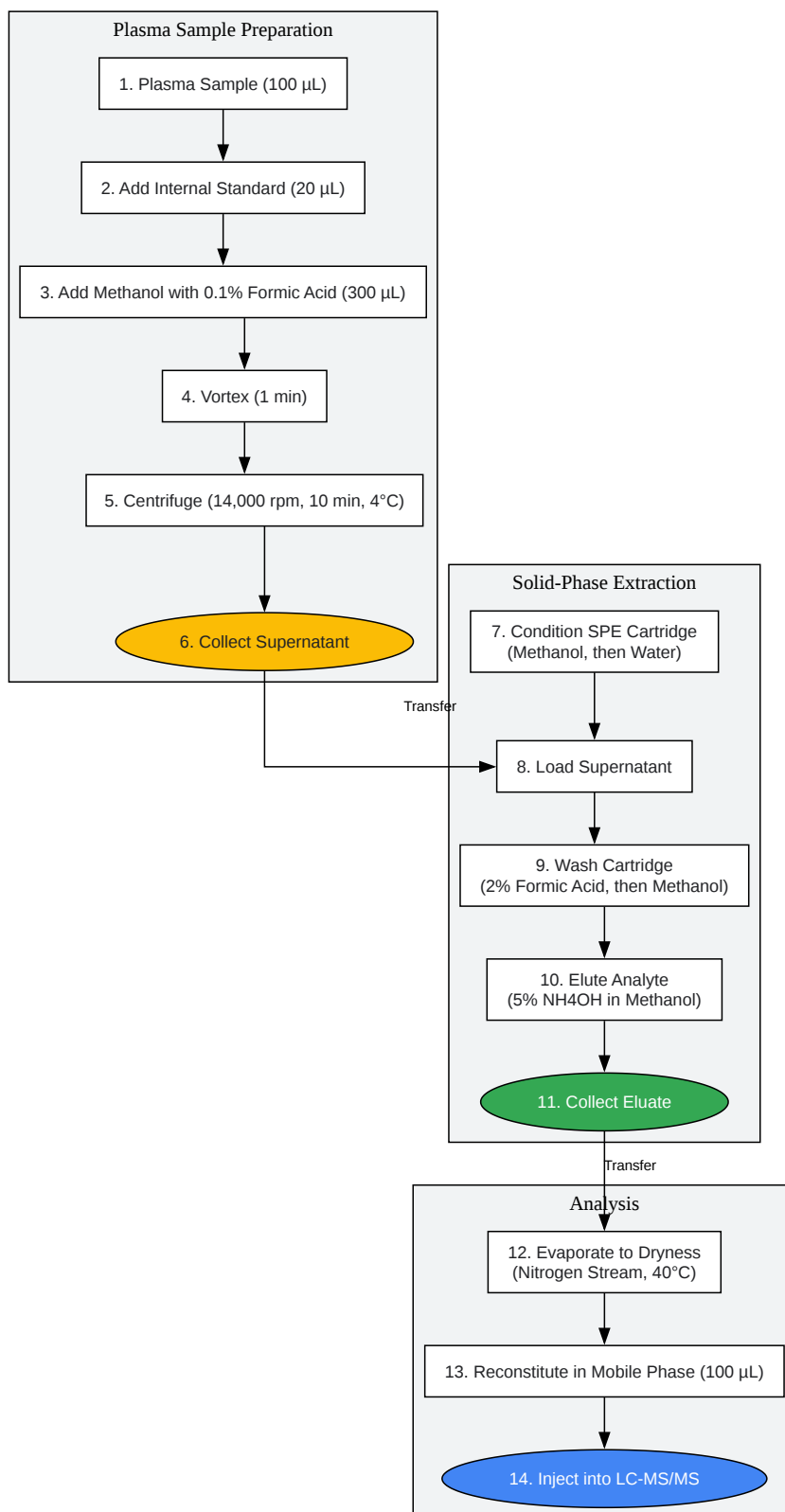
Data Presentation

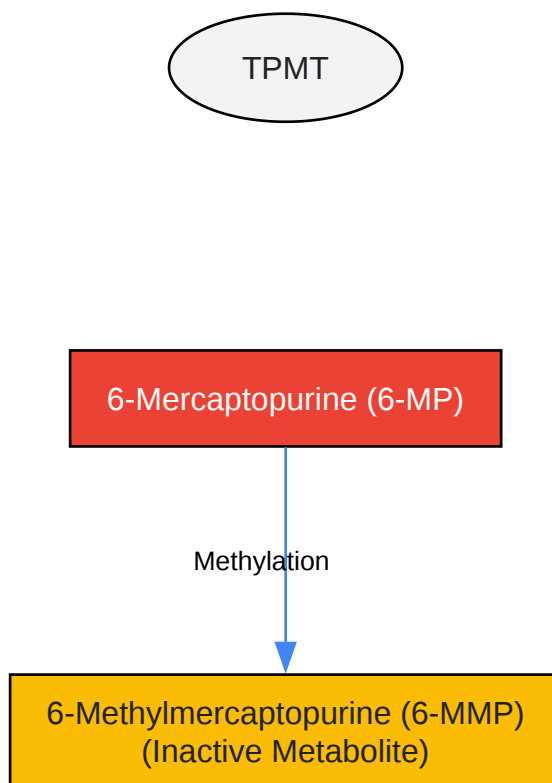
Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	1.0 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Accuracy at LLOQ	85-115%
Precision at LLOQ	< 20%
Recovery	> 85%

Note: The values presented in this table are typical and should be established for each specific laboratory setting and validation study.

Visualizations





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References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lymphoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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